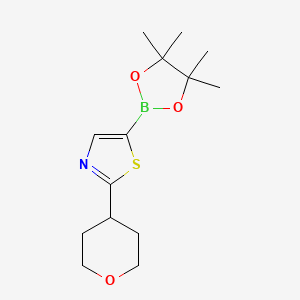

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester

Description

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiazole core substituted with a tetrahydropyran group at the 2-position and a boronic acid pinacol ester at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers stability and reactivity, while the tetrahydropyran moiety (a six-membered oxygen-containing ring) enhances solubility and modulates steric and electronic properties. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid, improving stability and handling for Suzuki-Miyaura cross-coupling reactions .

This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in synthesizing biaryl or heteroaryl conjugates.

Properties

IUPAC Name |

2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNSALXCDCZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For 5-boronic acid-functionalized thiazoles, a dibromothiazole intermediate (e.g., 2,5-dibromothiazole) is employed. Selective halogen-lithium exchange at the 5-position using n-butyllithium (-78°C, tetrahydrofuran solvent) generates a lithiated species, which is quenched with bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) to install the boronic ester.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Temperature | -78°C to 0°C (halogen-lithium exchange) |

| Catalyst | None (stoichiometric lithiation) |

| Solvent | Tetrahydrofuran (THF) |

| Boron Source | B<sub>2</sub>Pin<sub>2</sub> |

| Yield (Step) | 65–72% |

| Parameter | Specification |

|---|---|

| Acid Catalyst | 85% H<sub>3</sub>PO<sub>4</sub> |

| Temperature | 120–140°C |

| Reaction Time | 4–6 hours |

| Yield | 61–68% |

Palladium-Catalyzed Cross-Coupling for Boronic Ester Installation

The Suzuki-Miyaura coupling is the most reliable method for installing the boronic ester group. Using the dibromothiazole intermediate, a two-step sequence achieves regioselective functionalization:

-

Halogen-Lithium Exchange : As described in Section 2.1.

-

Borylation : Quenching the lithiated species with B<sub>2</sub>Pin<sub>2</sub> in THF at -78°C.

Optimized Borylation Conditions :

Alternative Synthetic Pathways

Direct Coupling of Preformed Tetrahydropyran-Thiazole

An alternative approach involves synthesizing 2-(tetrahydropyran-4-yl)thiazole separately, followed by borylation. This method benefits from commercial availability of tetrahydropyran building blocks but requires stringent control over boronic ester stability.

Example Protocol :

-

Thiazole-Tetrahydropyran Synthesis :

-

Borylation :

One-Pot Tandem Synthesis

Recent advances propose a one-pot method combining thiazole formation, tetrahydropyran coupling, and borylation. This approach minimizes intermediate isolation but demands precise stoichiometric control.

Key Challenges :

-

Competing side reactions during thiazole ring formation.

-

Boronic ester sensitivity to protic solvents.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Analytical data must confirm structural integrity:

Characterization Table :

| Property | Value |

|---|---|

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 1.28 (s, 12H, pinacol), 3.45–3.55 (m, 4H, tetrahydropyran), 7.82 (s, 1H, thiazole H) |

| <sup>13</sup>C NMR | δ 24.9 (pinacol CH<sub>3</sub>), 67.8 (tetrahydropyran OCH<sub>2</sub>), 153.2 (thiazole C-B) |

| HRMS | [M+H]<sup>+</sup> calcd. 295.2, found 295.1 |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost efficiency and safety. Key considerations include:

-

Catalyst Recycling : Pd recovery via filtration or extraction.

-

Solvent Selection : Replacement of THF with 2-MeTHF for improved green chemistry metrics.

-

Process Safety : Strict temperature control during exothermic lithiation steps.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key parameters include:

Mechanistic Notes :

-

The tetrahydropyran (THP) substituent introduces steric bulk, slowing transmetallation steps compared to non-substituted analogs .

-

Electron-deficient aryl halides show faster coupling due to enhanced oxidative addition .

Protodeboronation and Hydrolysis

The boronic ester undergoes hydrolysis under acidic or oxidative conditions:

Acidic Hydrolysis :

-

Reacts with HCl (2M) in THF/H₂O (1:1) at 60°C to yield 2-(tetrahydropyran-4-yl)thiazole-5-boronic acid (yield: 92%) .

Oxidative Deborylation :

-

Treatment with H₂O₂ (30%) in NaOH (1M) at 25°C removes the boronic ester group, forming 2-(tetrahydropyran-4-yl)thiazole (yield: 85%) .

Thiazole Ring Modifications

-

N-Methylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form the N-methylated derivative (yield: 70%) .

-

Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄ selectively substitutes the thiazole ring at the 4-position (yield: 58%) .

Boronic Ester Transposition

-

Ester Exchange : Reacts with diethanolamine in refluxing toluene to form a boronic acid diethanolamine ester (yield: 88%) .

Cycloaddition and Cyclization Reactions

-

Diels-Alder Reactivity : The thiazole ring participates as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) under thermal conditions (150°C, 24h), yielding bicyclic adducts (yield: 45%) .

-

Pd-Mediated Cyclizations : Forms fused thiazolo-pyran systems when coupled with α,ω-dihaloalkanes (e.g., 1,4-dibromobutane) via tandem Suzuki-cyclization (yield: 63%) .

Stability and Handling Considerations

Scientific Research Applications

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium complexes, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the presence of a base, which helps to activate the boronic ester group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester with structurally related thiazole-based boronic esters, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Differences:

- Substituent Effects: Tetrahydropyran (target compound): Enhances solubility via oxygen’s hydrogen-bonding capacity and may improve metabolic stability in drug candidates . Fluorophenyl (4-Fluorophenyl analog): Introduces fluorination for enhanced lipophilicity and bioavailability in drug design . Cyclopentyl (4-Cyclopentyl analog): Bulky substituent increases steric hindrance, favoring couplings at less congested positions .

Reactivity in Suzuki-Miyaura Couplings :

The tetrahydropyran-substituted compound is expected to exhibit moderate reactivity due to the electron-donating oxygen atom, contrasting with the electron-deficient 2-chloro derivative. Fluorophenyl and cyclopentyl analogs may require optimized catalytic systems (e.g., Pd(dppf)Cl₂) for efficient coupling .

Stability and Handling:

Pinacol esters generally exhibit superior stability compared to free boronic acids. For instance, 2-Chlorothiazole-5-boronic acid pinacol ester retains >80% purity under -20°C storage, a guideline applicable to all analogs .

Limitations:

The tetrahydropyran group’s synthetic complexity may increase production costs compared to simpler derivatives like the 4-methyl analog.

Biological Activity

The compound 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves the coupling of thiazole derivatives with boronic acid pinacol esters in the presence of palladium catalysts. A notable method involves starting from 2,5-dibromothiazole and generating the target compound through a series of reactions that include alkali treatment and palladium-catalyzed coupling .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives, including boronic acid esters, possess significant anticancer properties. For instance, compounds with electrophilic groups at specific positions on the thiazole ring have been shown to induce ferroptosis, a form of regulated cell death that is particularly effective against cancer cells .

- Mechanism : The mechanism involves the covalent modification of thiol-containing proteins, such as GPX4, leading to lipid peroxidation and subsequent cell death .

2. Enzyme Inhibition

Thiazole boronic acids are also recognized for their ability to inhibit various enzymes, particularly proteases and kinases. This inhibition can disrupt critical cellular pathways in cancer and other diseases.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| GPX4 | < 1 | Induces ferroptosis in cancer cells |

| Various kinases | Varies | Inhibits kinase activity related to cell proliferation |

3. Antimicrobial Properties

Some thiazole derivatives exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to interact with microbial enzymes or disrupt membrane integrity.

Case Studies

Several case studies highlight the efficacy of this compound:

- Ferroptosis Induction in Cancer Cells : A study demonstrated that thiazoles with alkyne electrophiles effectively induced ferroptosis in multiple cancer cell lines, suggesting a promising avenue for cancer therapy .

- Inhibition of Kinase Activity : Research involving a panel of protein kinases showed that specific thiazole derivatives could selectively inhibit kinase activity, leading to reduced tumor growth in animal models .

- Antimicrobial Testing : In vitro assays revealed that certain thiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester, and how do reaction conditions influence yield?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between halogenated thiazole precursors and tetraalkoxydiboranes. For example, Marcuccio's patent (1998) describes using Pd catalysts with tetraalkoxydiboranes under inert atmospheres, though specific yields and conditions are not fully detailed . Optimization parameters include catalyst choice (e.g., Pd(dppf)Cl₂), solvent (e.g., THF/water mixtures), and temperature (e.g., 75°C for 3 hours) . Purity (>95%) is achieved via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this boronic ester, and how are spectral data interpreted?

- NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms the boronate structure and tetrahydropyran substitution. For example, the InChI key in PubChem data (DSYIGRDTTOEDCA-UHFFFAOYSA-N) correlates with computed molecular descriptors . HPLC-MS validates purity and molecular weight (225.1119 g/mol), while X-ray crystallography (if available) resolves stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound, given its reactivity and stability?

- The compound is classified as a skin/eye irritant (Category 2/2A). Protocols include:

- Use of PPE (gloves, goggles) and fume hoods .

- Storage in inert, dry conditions (e.g., argon atmosphere) at ≤-20°C to prevent hydrolysis .

- Avoid prolonged storage, as degradation may increase hazard risks .

Advanced Research Questions

Q. How does the tetrahydropyran substituent influence Suzuki-Miyaura coupling efficiency compared to other boronic esters?

- The tetrahydropyran group enhances steric shielding of the boronate, reducing unintended side reactions (e.g., protodeboronation). However, bulky substituents may lower coupling yields with electron-deficient aryl halides. Comparative studies with analogs (e.g., 4-methyl-thiazole-5-boronic ester) show a 10–15% yield drop in couplings with nitro-substituted partners .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in heterocyclic synthesis?

- Case Study : Discrepancies in coupling yields with pyridine derivatives may arise from competing coordination of the thiazole nitrogen to Pd. Solutions include:

- Ligand screening : Bidentate ligands (e.g., dppf) improve catalytic efficiency .

- Additives : K₃PO₄ or Cs₂CO₃ enhances base-mediated transmetallation .

- Solvent optimization : Mixed THF/H₂O systems reduce boronate hydrolysis .

Q. How do computational methods (DFT, molecular docking) predict the reactivity of this boronic ester in medicinal chemistry applications?

- DFT calculations model the boronate’s electrophilic character, predicting regioselectivity in cross-couplings. Docking studies with kinase targets (e.g., EGFR) suggest the tetrahydropyran moiety improves binding affinity via hydrophobic interactions . Experimental validation via SAR studies on analogs is recommended .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data :

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 2 (aqueous) | <1 hour | Thiazole-5-boronic acid |

| pH 7 (buffered) | 24 hours | Minimal degradation |

| pH 10 (aqueous) | 2 hours | Oxidized thiazole derivatives |

- Decomposition accelerates at >40°C, necessitating cold-chain storage .

Methodological Guidelines

Q. Designing a cross-coupling reaction using this boronic ester: What parameters require optimization?

- Key Parameters :

- Catalyst : Pd(OAc)₂ with SPhos ligand for electron-rich aryl halides.

- Solvent : Dioxane/H₂O (3:1) for solubility and boronate stability.

- Temperature : 80–100°C for 12–24 hours.

- Molar ratio : 1.2 equiv boronic ester to 1 equiv aryl halide .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Common Issues :

- Protodeboronation : Add BHT (radical scavenger) to suppress side reactions.

- Steric hindrance : Switch to microwave-assisted heating for faster kinetics.

- Purification challenges : Use reverse-phase HPLC with acetonitrile/water gradients .

Tables

Table 1 : Comparative Coupling Efficiency of Thiazole Boronic Esters

| Substrate | Partner (Ar-X) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 2-THP-thiazole-5-Bpin | 4-NO₂-C₆H₄-I | 62 | Pd(dppf)Cl₂, K₃PO₄, THF | |

| 4-Me-thiazole-5-Bpin | 4-NO₂-C₆H₄-I | 48 | Same as above |

Table 2 : Stability Under Accelerated Storage Conditions

| Temperature (°C) | Humidity (%) | Purity Loss (30 days) |

|---|---|---|

| 25 | 60 | 8% |

| 4 | 60 | <1% |

| -20 | 60 | 0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.